
2-((9-Hydroxy-9H-fluoren-9-yl)methyl)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((9-Hydroxy-9H-fluoren-9-yl)methyl)-N-methylbenzamide is an organic compound that features a fluorenyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((9-Hydroxy-9H-fluoren-9-yl)methyl)-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 9H-fluoren-9-one and N-methylbenzamide.
Reduction: 9H-fluoren-9-one is reduced to 9-hydroxy-9H-fluorene using a reducing agent such as sodium borohydride (NaBH4).
Formation of Intermediate: The 9-hydroxy-9H-fluorene is then reacted with formaldehyde to form 9-(hydroxymethyl)-9H-fluorene.
Amidation: Finally, 9-(hydroxymethyl)-9H-fluorene is reacted with N-methylbenzamide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-((9-Hydroxy-9H-fluoren-9-yl)methyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: 9-oxo-9H-fluorene derivatives.
Reduction: N-methylbenzylamine derivatives.
Substitution: Various substituted fluorenyl derivatives depending on the substituent introduced.
Scientific Research Applications
2-((9-Hydroxy-9H-fluoren-9-yl)methyl)-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the development of new materials, such as polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-((9-Hydroxy-9H-fluoren-9-yl)methyl)-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the benzamide structure can interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-(9-hydroxy-9H-fluoren-9-yl)propanamide
- 9-(2-(9-hydroxy-9H-fluoren-9-yl)ethynyl)-9H-fluoren-9-ol
- 9-fluorenol
Uniqueness
2-((9-Hydroxy-9H-fluoren-9-yl)methyl)-N-methylbenzamide is unique due to its specific combination of a fluorenyl group and a benzamide structure
Properties
CAS No. |
2594-60-7 |
|---|---|
Molecular Formula |
C22H19NO2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-[(9-hydroxyfluoren-9-yl)methyl]-N-methylbenzamide |
InChI |
InChI=1S/C22H19NO2/c1-23-21(24)16-9-3-2-8-15(16)14-22(25)19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h2-13,25H,14H2,1H3,(H,23,24) |
InChI Key |
HJLRJKZYLBNZAZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1CC2(C3=CC=CC=C3C4=CC=CC=C42)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


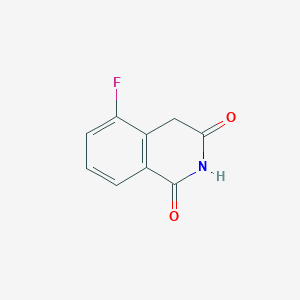


![4-Chloro-7-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13129513.png)
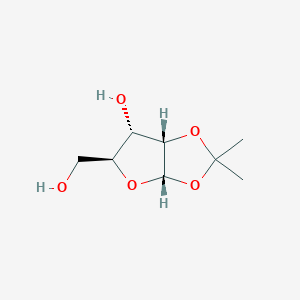
![(S)-2-((2-(Dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13129522.png)
![Benzoicacid,4-[3-(1,3-dioxolan-2-yl)propyl]-,ethylester](/img/structure/B13129525.png)
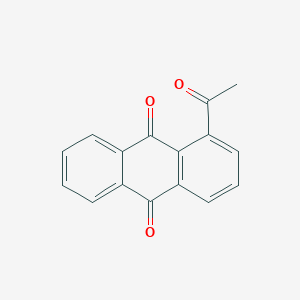
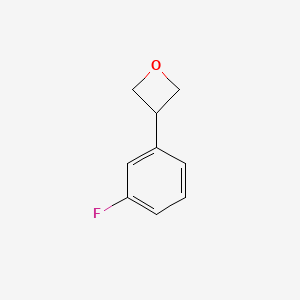
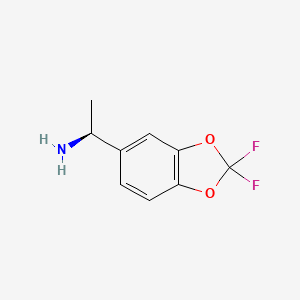

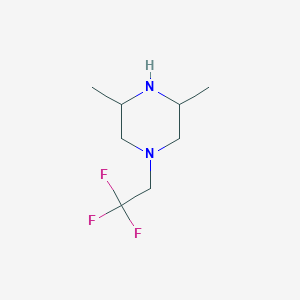
![2,6-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B13129578.png)
![(4,8-Dioctoxythieno[2,3-f][1]benzothiol-2-yl)-trimethylstannane](/img/structure/B13129584.png)
